molecular formula C12H8N4OS B14348915 5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile CAS No. 93420-92-9

5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile

Cat. No.: B14348915
CAS No.: 93420-92-9
M. Wt: 256.29 g/mol
InChI Key: YKZOPCLUEXVMQF-UHFFFAOYSA-N
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Description

5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile is a complex organic compound with a unique structure that includes a hydrazinylidene group, an imino group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 4-formylphenylhydrazine with a suitable thiophene derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, is also essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl-containing compounds, while reduction can produce amine derivatives .

Scientific Research Applications

5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Hydrazones: Compounds with similar hydrazinylidene groups.

    Thiophene Derivatives: Compounds containing the thiophene ring.

    Imino Compounds: Compounds with imino groups.

Uniqueness

5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

93420-92-9

Molecular Formula

C12H8N4OS

Molecular Weight

256.29 g/mol

IUPAC Name

2-amino-5-[(4-formylphenyl)diazenyl]thiophene-3-carbonitrile

InChI

InChI=1S/C12H8N4OS/c13-6-9-5-11(18-12(9)14)16-15-10-3-1-8(7-17)2-4-10/h1-5,7H,14H2

InChI Key

YKZOPCLUEXVMQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)N=NC2=CC(=C(S2)N)C#N

Origin of Product

United States

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